4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group and a sulfonyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N,N-diphenylpiperazine: A related compound with similar structural features.
Sulfonamides: A broader class of compounds with similar functional groups.
Uniqueness
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, commonly referred to as compound 1322817, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C24H25N3O3S
- Molecular Weight : 425.54 g/mol
- CAS Number : 1322817
The compound features a piperazine core substituted with a methylbenzenesulfonyl group and diphenyl moieties, which contribute to its biological properties.
Research indicates that this compound exhibits significant inhibitory effects on various biological targets. The compound has been shown to interact with specific enzymes and receptors, leading to various pharmacological effects:
- Inhibition of Enzymatic Activity : The compound has been identified as an effective inhibitor of certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.
- Antiviral Properties : In studies involving viral infections, this compound demonstrated activity against specific viruses, contributing to its potential as an antiviral agent.
Case Studies and Research Findings
-
Antiviral Activity :
A study highlighted the effectiveness of this compound against viral infections. It was found to inhibit viral replication in vitro, indicating its potential use in developing antiviral therapies . -
Molecular Docking Studies :
In silico molecular docking studies revealed that the compound binds effectively to target proteins associated with disease pathways. These findings suggest that the structural features of the compound facilitate strong interactions with target sites, enhancing its potential therapeutic efficacy . -
Comparative Analysis :
A comparative analysis of several compounds including this compound showed it to be one of the most active compounds in a series of tests for biological activity against specific targets .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-20-12-14-23(15-13-20)31(29,30)26-18-16-25(17-19-26)24(28)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCBRYJFHFWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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